molecular formula C19H11ClFN5O2S2 B2586061 10-(3-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892729-66-7

10-(3-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2586061
CAS No.: 892729-66-7
M. Wt: 459.9
InChI Key: QETKGWJBQSIGFM-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic heterocyclic molecule featuring a fused 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen core. Key structural elements include:

  • 4-Fluorophenylamine substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity may also influence binding interactions.
  • Thia- and tetraaza- moieties: The sulfur and nitrogen atoms contribute to hydrogen bonding and coordination capabilities, which are critical for biological activity or material applications.

Crystallographic studies using programs like SHELX have been instrumental in resolving its 3D conformation, particularly for understanding steric effects of the tricyclic scaffold .

Properties

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFN5O2S2/c20-11-2-1-3-14(10-11)30(27,28)19-18-23-17(22-13-6-4-12(21)5-7-13)16-15(8-9-29-16)26(18)25-24-19/h1-10H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETKGWJBQSIGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClFN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, starting with the preparation of key intermediates such as 3-chlorobenzenesulfonyl chloride and 4-fluoroaniline. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-(3-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

10-(3-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 10-(3-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Stability : The tricyclic core in the target compound is rigid, as confirmed by crystallographic refinements using SHELX . This rigidity may enhance target selectivity compared to more flexible analogs.
  • Gaps in Data: No direct pharmacological or thermodynamic data (e.g., IC₅₀, solubility) are available in the provided evidence. Further experimental studies are needed to validate hypothesized properties.

Biological Activity

The compound 10-(3-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule notable for its unique structural features and potential biological activities. This article delves into its biological activity, exploring relevant case studies and research findings.

Chemical Structure and Properties

This compound features a tetraazatricyclo framework , characterized by multiple nitrogen atoms integrated into its cyclic structure. The presence of a sulfonyl group enhances its reactivity and potential for biological interactions. The molecular formula is C19H11ClFN5O2S2C_{19}H_{11}ClFN_5O_2S_2 with a molecular weight of approximately 459.9 g/mol .

PropertyValue
Molecular FormulaC19H11ClFN5O2S2
Molecular Weight459.9 g/mol
Purity≥ 95%
Complexity Rating720

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural characteristics exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Research has indicated that compounds containing sulfonyl groups and fluorinated phenyl rings often demonstrate anticancer properties. For instance, analogs of this compound have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

  • Case Study 1 : A study on structurally similar compounds demonstrated that they effectively inhibited the growth of human breast cancer cells (MCF-7) through the induction of apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The sulfonamide moiety is well-known for its antimicrobial activity. Compounds with similar structures have been evaluated for their ability to combat bacterial infections.

  • Case Study 2 : A derivative of this compound was tested against Staphylococcus aureus and exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Enzyme Inhibition

The compound's unique structure suggests potential as an enzyme inhibitor in various biological pathways.

  • Case Study 3 : Research on related tetraazatricyclo compounds revealed their ability to inhibit histone demethylase enzymes, which are crucial in regulating gene expression in cancer .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Cell Cycle Arrest : By interfering with specific signaling pathways, it may induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
  • Antibacterial Action : Inhibition of bacterial enzyme systems critical for survival.

Comparative Analysis

To better understand the potential of this compound in medicinal chemistry, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Activities
4-ChlorobenzenesulfonamideContains sulfonamide groupAntibacterial
4-FluorobenzenesulfonamideSimilar fluorinated structureAnticancer
N,N-DimethylsulfamethoxazoleSulfamethoxazole derivativeAntimicrobial
5-Thia-1,8-diazabicyclo[4.3.0]nonaneTetraazatricyclo coreAntiviral

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